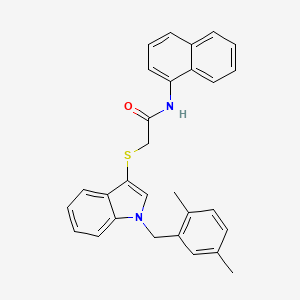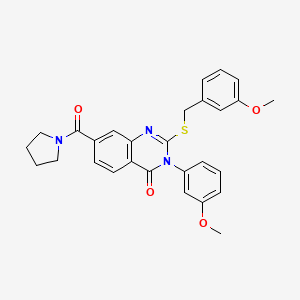![molecular formula C32H30N4O4S3 B2554347 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 524695-07-6](/img/structure/B2554347.png)
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including the formation of intermediates and subsequent cyclization. For example, the synthesis of cyclic systems in thiadiazolopyridine benzamide derivatives involves the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation and cyclization . Similarly, the synthesis of gastrokinetic benzamides includes the preparation of a series of compounds with various substituents, indicating the importance of substituents in the synthesis and activity of benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using spectroscopic methods such as IR, (1)H NMR, and (13)C NMR, as well as X-ray single-crystal diffraction . These techniques help determine the positions of atoms, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the conformation and reactivity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. For instance, the coordination of benzamide derivatives to copper(II) ions results in the formation of stable complexes with significant cytotoxicity against certain cancer cell lines . The reactivity of these compounds is influenced by their molecular structure and the nature of their substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's biological activity and pharmacokinetics. For example, some benzamide derivatives demonstrate marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, which can be correlated with their structural characteristics and physicochemical parameters .
Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, especially those containing benzothiazole and thienopyridine moieties, are pivotal in the development of new pharmaceuticals due to their broad spectrum of biological activities. The structure of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide suggests its potential in engaging with biological targets through specific interactions afforded by its heterocyclic framework. These interactions can lead to the modulation of biological pathways and have implications in the treatment of various diseases.
Potential Applications in Drug Discovery
Given the biological significance of its core structural motifs, this compound might be involved in the research targeting central nervous system (CNS) disorders, cancer, microbial infections, and inflammatory conditions. Similar compounds have shown to possess significant activities, such as antimicrobial, anticancer, and anti-inflammatory effects, which can be attributed to their ability to interact with biological macromolecules, influence cellular signaling pathways, and modulate enzyme activities.
Antimicrobial and Anticancer Research : Compounds with benzothiazole and thienopyridine rings have been reported to exhibit promising antibacterial, antifungal, and anticancer activities. These activities are often the result of the compound's interaction with DNA or proteins, inhibiting essential biological processes within the cells of pathogens or cancerous tissues.
CNS Drug Development : The structural complexity and the presence of multiple heteroatoms (nitrogen, sulfur) within these compounds make them suitable candidates for the development of drugs targeting CNS disorders. Their ability to cross the blood-brain barrier and interact with CNS receptors or enzymes could be pivotal in treating neurological conditions.
Anti-inflammatory Applications : Due to the inflammatory processes' complexity, compounds exhibiting broad chemical diversity are continually being explored for their potential anti-inflammatory effects. The unique chemical structure of this compound may allow it to modulate key inflammatory mediators and pathways, offering therapeutic benefits in conditions characterized by inflammation.
Given the breadth of potential applications, further research into the specific activities and mechanisms of action of this compound and similar compounds is warranted. Such studies could provide valuable insights into their suitability as lead compounds in drug discovery and development processes.
References
- Boča et al., 2011 - Discusses the variability in chemistry and properties of compounds containing benzothiazole, highlighting their potential in various scientific applications.
- Pluta et al., 2011 - Summarizes the biological activities of phenothiazine derivatives, showing the potential for new compounds with significant biological activities.
- Saganuwan, 2017 - Identifies functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity, which might include structures similar to the compound .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O4S3/c37-30(23-10-12-24(13-11-23)43(38,39)36-16-18-40-19-17-36)34-32-29(31-33-26-8-4-5-9-27(26)41-31)25-14-15-35(21-28(25)42-32)20-22-6-2-1-3-7-22/h1-13H,14-21H2,(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRKXWOTSHRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=NC6=CC=CC=C6S5)CC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)

![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)


